![molecular formula C21H22 B14362640 2-Phenyl-3-(2-phenylethenyl)bicyclo[2.2.1]heptane CAS No. 94123-15-6](/img/structure/B14362640.png)
2-Phenyl-3-(2-phenylethenyl)bicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-3-(2-phenylethenyl)bicyclo[221]heptane is an organic compound characterized by a bicyclic structure with a phenyl group and a phenylethenyl group attached This compound belongs to the class of bicyclo[22
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3-(2-phenylethenyl)bicyclo[2.2.1]heptane typically involves a series of organic reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-3-(2-phenylethenyl)bicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted bicyclo[2.2.1]heptane derivatives, which can have different functional groups such as hydroxyl, carbonyl, and halogen groups .
Wissenschaftliche Forschungsanwendungen
2-Phenyl-3-(2-phenylethenyl)bicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Wirkmechanismus
The mechanism of action of 2-Phenyl-3-(2-phenylethenyl)bicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Norbornane: Also known as bicyclo[2.2.1]heptane, it is a saturated hydrocarbon with a similar bicyclic structure.
Norbornene: A related compound with a double bond in the bicyclic structure.
Norbornadiene: Contains two double bonds within the bicyclic framework.
Uniqueness
2-Phenyl-3-(2-phenylethenyl)bicyclo[2.2.1]heptane is unique due to the presence of both phenyl and phenylethenyl groups, which impart distinct chemical and physical properties. These substituents enhance the compound’s reactivity and potential applications compared to simpler bicyclo[2.2.1]heptane derivatives .
Eigenschaften
CAS-Nummer |
94123-15-6 |
|---|---|
Molekularformel |
C21H22 |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
2-phenyl-3-(2-phenylethenyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C21H22/c1-3-7-16(8-4-1)11-14-20-18-12-13-19(15-18)21(20)17-9-5-2-6-10-17/h1-11,14,18-21H,12-13,15H2 |
InChI-Schlüssel |
QTGYNTLHMAEPBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1C(C2C3=CC=CC=C3)C=CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



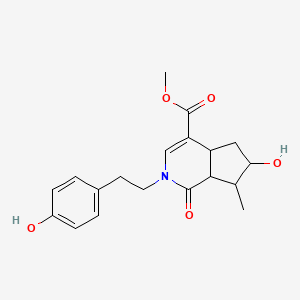
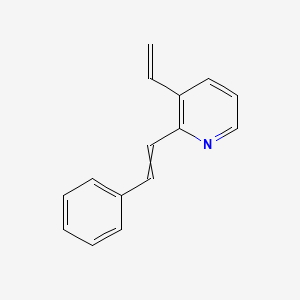
![Diethyl [4-(piperidin-1-yl)butyl]boronate](/img/structure/B14362584.png)
![[5-Acetyloxy-2-(1,3-dithian-2-yl)-6-oxo-2,3-dihydropyran-3-yl] acetate](/img/structure/B14362589.png)
![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-6-methoxy-2-methylquinolin-4-amine](/img/structure/B14362591.png)
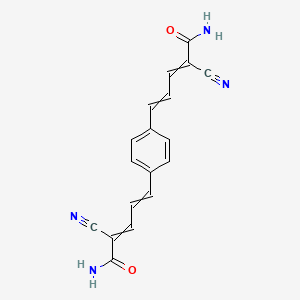
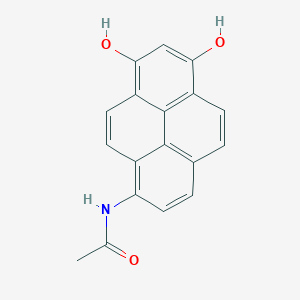
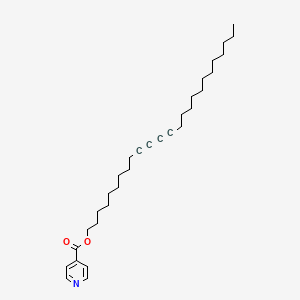
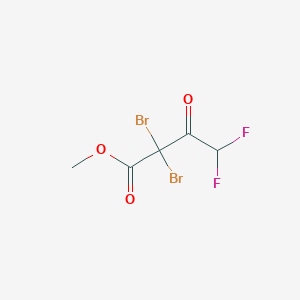
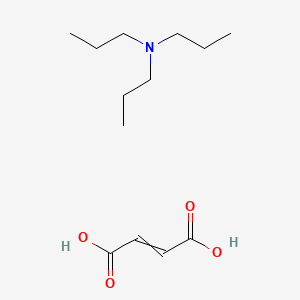
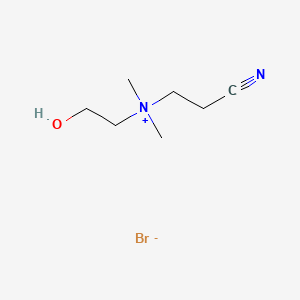
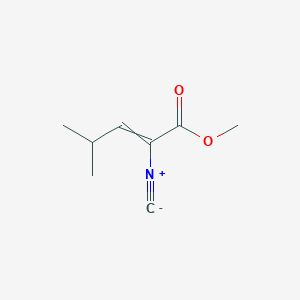
![8-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14362659.png)
